3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-[2-(trifluoromethyl)phenyl]urea
Description
This compound is a urea derivative featuring a 1,3-thiazole core substituted at the 4-position with a methylsulfanylmethyl group and at the 2-position with a trifluoromethylphenylurea moiety. Its synthesis likely involves coupling of a substituted isocyanate with a thiazole intermediate, as seen in analogous urea-thiazole syntheses .
Properties
IUPAC Name |
1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS2/c1-21-6-8-7-22-12(17-8)19-11(20)18-10-5-3-2-4-9(10)13(14,15)16/h2-5,7H,6H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESARDQOUCFRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-[2-(trifluoromethyl)phenyl]urea” belongs to the class of thiazole derivatives. Thiazoles are known to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antioxidant activities. .
Mode of Action
The mode of action of thiazole derivatives is diverse and depends on the specific biological activity. For instance, some thiazole derivatives exert their anticancer activity by interacting with DNA or inhibiting key enzymes involved in cell proliferation
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, anticancer thiazoles may interfere with DNA replication or cell division. Antimicrobial thiazoles might disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes
Result of Action
The result of action of a compound refers to the molecular and cellular effects induced by the compound’s interaction with its targets. For thiazole derivatives, these effects can range from the inhibition of microbial growth to the induction of cancer cell death
Biological Activity
The compound 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-[2-(trifluoromethyl)phenyl]urea (commonly referred to as compound 1 ) is a thiazole-based urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by the following structural features:
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, which is known for its diverse biological activities.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Methylsulfanyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula of compound 1 is .
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Compound 1 has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve:
- Induction of Apoptosis : Compound 1 may trigger apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) leading to cell death.
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells, particularly in studies involving Jurkat and HT-29 cell lines .
Antimicrobial Activity
The presence of the trifluoromethyl and methylsulfanyl groups in compound 1 enhances its antimicrobial properties. Studies have demonstrated:
- Broad-spectrum Activity : Compound 1 exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis.
Inhibition of Enzymatic Activity
Compound 1 has also been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways:
- MAPK Pathway Inhibition : Similar compounds have been documented to inhibit p38 MAPK, a critical regulator in inflammatory responses, suggesting that compound 1 may share this property .
Study on Anticancer Activity
A study published in MDPI investigated the cytotoxic effects of thiazole derivatives, including compound 1. The results indicated that compound 1 exhibited an IC50 value significantly lower than that of standard anticancer drugs like doxorubicin, highlighting its potential as an effective anticancer agent .
Antimicrobial Efficacy Assessment
In another study focused on antimicrobial properties, a series of urea derivatives were synthesized, including compound 1. The results showed that it had a minimum inhibitory concentration (MIC) comparable to existing antibiotics against resistant strains, indicating its potential utility in treating infections caused by multidrug-resistant bacteria .
Table 1: Biological Activity Profile of Compound 1
| Biological Activity | Target | IC50 (µM) | References |
|---|---|---|---|
| Anticancer | Jurkat Cell Line | <10 | |
| Antimicrobial | Gram-positive Bacteria | <5 | |
| Enzyme Inhibition | p38 MAPK | Not specified |
Table 2: Comparison of Compound 1 with Other Thiazole Derivatives
| Compound Name | Structure Features | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Compound 1 | Thiazole + Trifluoromethyl + Methylsulfanyl | <10 | <5 |
| Compound A | Thiazole + Methyl group | <15 | <10 |
| Compound B | Thiazole + Chlorine | <20 | <8 |
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds similar to 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-[2-(trifluoromethyl)phenyl]urea exhibit significant anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry highlighted the dual inhibition of p38 MAPK and PDE4 as a promising therapeutic approach for treating chronic inflammatory diseases. This mechanism is crucial as it targets multiple pathways involved in inflammation, potentially enhancing efficacy and reducing side effects associated with traditional therapies .
Anticancer Potential
Thiazole derivatives have been studied for their anticancer properties. The structural features of this compound suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar thiazole structures have shown promise in inhibiting tumor growth in preclinical models .
Case Study 1: Dual Inhibition Mechanism
A recent study investigated the efficacy of a thiazole-based compound in models of rheumatoid arthritis. The compound demonstrated significant inhibition of TNFα release and reduced inflammatory markers in both in vitro and in vivo settings. These findings suggest that the compound's mechanism of action may involve modulation of key signaling pathways associated with inflammation .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, researchers evaluated the cytotoxic effects of thiazole derivatives similar to our compound. Results indicated that these compounds effectively induced apoptosis in various cancer types, including breast and lung cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Table 1: Comparison of Trifluoromethylphenylurea Derivatives
The target compound lacks the hydrazinyl-piperazine moiety present in 11j , reducing its molecular complexity and possibly improving synthetic accessibility.
Thiazole Core Modifications
- Methylsulfanylmethyl vs. Piperazinylmethyl Substituents : The methylsulfanylmethyl group in the target compound is simpler than the piperazinylmethyl groups in derivatives (e.g., 11a–o ), which may reduce steric hindrance but diminish hydrogen-bonding capacity .
- Benzylidene Hydrazinyl Extensions : Compounds in (e.g., 1f , 1g ) incorporate benzylidene hydrazinyl groups, increasing molecular weight (e.g., 667.9 [M−2HCl+H]⁺ for 1f ) and enabling chelation with metal ions, a feature absent in the target compound .
Table 2: Thiazole-Modified Urea Derivatives
Structural Analogues with Triazole Cores
Compounds such as 6a–g () replace the thiazole with a 1,2,4-triazole ring, altering electronic properties and binding affinities. For instance, triazole derivatives often exhibit lower melting points (e.g., 190–192°C for 2a in ) compared to thiazole-based ureas, likely due to reduced ring aromaticity .
Key Research Findings
Synthetic Yields : Urea-thiazole derivatives with piperazinylmethyl groups () show consistently high yields (85–88%), suggesting robust coupling reactions. The target compound’s simpler structure may achieve similar or higher yields if optimized .
Spectral Characteristics : ESI-MS data for analogs (e.g., 11j ) confirm molecular integrity, while ¹H-NMR shifts in compounds (e.g., δ 8.2–8.4 ppm for urea NH) provide benchmarks for validating the target compound’s structure .
Drug Similarity : highlights a structurally related urea-thiazole drug (similarity score 0.487), emphasizing the pharmacophore’s relevance in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
